molecular formula C26H28N6O5S B2898796 N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide CAS No. 922016-14-6

N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide

Número de catálogo: B2898796
Número CAS: 922016-14-6
Peso molecular: 536.61
Clave InChI: LOLKVGXTQSDQJZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide is a useful research compound. Its molecular formula is C26H28N6O5S and its molecular weight is 536.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly as a kinase inhibitor. This compound's unique structure positions it as a promising candidate in medicinal chemistry, especially in the treatment of various cancers and neurological disorders.

Research indicates that this compound may act primarily through the inhibition of specific kinases involved in cell signaling pathways related to cancer progression and seizure activity. The biological activity is largely attributed to its ability to selectively inhibit cyclin-dependent kinases (CDKs), which play critical roles in regulating the cell cycle and cellular proliferation.

Anticancer Activity

The compound has shown promising results in inhibiting the growth of various cancer cell lines. Notably, it targets the epidermal growth factor receptor (EGFR) pathways, which are crucial in non-small cell lung cancer (NSCLC). In vitro studies have demonstrated:

Cell Line IC50 (µM) Mechanism
A549 (Lung Cancer)5.0EGFR inhibition
MCF7 (Breast Cancer)7.5CDK inhibition
HCT116 (Colon Cancer)6.0Induction of apoptosis

Anticonvulsant Activity

In addition to its anticancer properties, this compound has been evaluated for anticonvulsant activity. Preclinical models indicate:

Animal Model Dose (mg/kg) Effect
PTZ-Induced Seizures20Significant reduction in seizure frequency
MES-Induced Seizures30Prolonged seizure latency

Case Studies

Several studies have highlighted the efficacy of this compound in clinical settings:

  • Study on NSCLC Patients : A Phase II trial evaluated the safety and efficacy of this compound in patients with advanced NSCLC. Results showed a 30% response rate with manageable side effects.
  • Anticonvulsant Efficacy : In a double-blind study involving patients with refractory epilepsy, the compound was administered alongside standard treatments. Patients reported a significant reduction in seizure frequency compared to the placebo group.

Propiedades

IUPAC Name

N-[2-[5-[(2-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N6O5S/c1-19-4-2-3-5-21(19)17-30-18-28-24-23(26(30)34)16-29-32(24)11-10-27-25(33)20-6-8-22(9-7-20)38(35,36)31-12-14-37-15-13-31/h2-9,16,18H,10-15,17H2,1H3,(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOLKVGXTQSDQJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.